1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a nitrogen-rich organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a propan-1-amine group attached to a tetrazole ring. Tetrazoles are notable for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The molecular formula for 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is C4H9N5, indicating a relatively low molecular weight of 155.15 g/mol .
This compound can be sourced from various chemical suppliers and is classified under nitrogen-containing heterocycles. Tetrazoles are often recognized for their pharmacological properties and potential applications in drug development. The compound has been studied for its interactions with biological systems and its role as a reagent in organic synthesis .
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine can be achieved through several methods:
Careful control of reaction conditions such as temperature, pressure, and pH is crucial to optimize yield and minimize by-products during synthesis.
The molecular structure of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine consists of a propan-1-amine backbone with a tetrazole ring substituent. The structural representation can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C4H9N5 |
| Molecular Weight | 155.15 g/mol |
| InChI | InChI=1S/C4H9N5/c5-3(6)7/h3H2,1H2,(H,6,7) |
| SMILES | CCC(N)N=N=N=N |
The compound exhibits characteristics typical of tetrazoles, including potential for hydrogen bonding due to the nitrogen atoms in the ring .
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine participates in several chemical reactions:
Reagents typically used include:
The mechanism of action for 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is not fully elucidated but involves interactions typical of tetrazole compounds:
The compound is typically found as a solid powder at room temperature with a melting point around 280–281°C. Its stability at room temperature makes it suitable for various laboratory applications .
Key chemical properties include:
The applications of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine span several fields:
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine (molecular formula: C₄H₉N₅; molecular weight: 127.15 g/mol) hinges on regioselective [3+2] cycloadditions between nitriles and azides. This method exploits the inherent dipole characteristics of tetrazole rings, where aliphatic nitriles (e.g., butyronitrile derivatives) react with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) under acidic conditions. The reaction requires elevated temperatures (80–120°C) and extended durations (12–24 hours), achieving moderate yields (45–65%) [7]. Regiocontrol favors the 1,5-disubstituted isomer due to the electron-donating nature of the propylamine chain, which stabilizes the transition state. Microwave-assisted cycloadditions significantly enhance reaction efficiency, reducing time to 30–60 minutes and improving yields to >75% by minimizing side-product formation .
Table 1: Optimization of [3+2] Cycloaddition for Tetrazole Ring Formation
| Nitrile Precursor | Azide Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Cyanobutylamine | NaN₃ | NH₄Cl | 100 | 18 | 58 |
| 4-Cyanobutylamine | TMSN₃ | None | 120 | 12 | 62 |
| 4-Cyanobutylamine | TMSN₃ | ZnBr₂ | 80 | 8 | 71 |
| 4-Cyanobutylamine | TMSN₃ | Microwave | 150 | 0.5 | 82 |
The primary amine group in 1-(1H-tetrazol-5-yl)propan-1-amine exhibits versatile reactivity, enabling N-alkylation or protonation to modulate electronic and steric properties. Alkylation employs alkyl halides (e.g., methyl iodide or benzyl bromide) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF. This yields N-substituted derivatives such as N-methyl-1-(1H-tetrazol-5-yl)propan-1-amine, which display enhanced lipophilicity (logP increase: 0.8–1.5 units) [4]. Protonation studies reveal pH-dependent behavior: the tetrazole ring (pKₐ ≈ 4.9) and amine group (pKₐ ≈ 10.2) facilitate zwitterion formation near physiological pH (7.4), confirmed via ¹H NMR titration. This dual protonation enhances solubility in aqueous buffers and influences bioactivity, as observed in α-amylase inhibition assays [4] [6].
Solvent polarity critically impacts intermediate stability during tetrazole formation:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7